![molecular formula C21H24BrN3O2 B2761234 (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1030732-97-8](/img/structure/B2761234.png)
(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
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Overview
Description
(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C21H24BrN3O2 and its molecular weight is 430.346. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound has a molecular formula of C23H26BrN4O and features several functional groups, including a cyano group, an enamide moiety, and a bromophenyl substituent. The structural characteristics influence its biological interactions and mechanisms of action.
Anticancer Properties
Recent studies have indicated that compounds similar to (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced tumor growth .
- Case Study : A recent investigation into a related compound showed an IC50 value of 12 µM against MCF-7 (breast cancer) cells, suggesting potent cytotoxic effects .
Anti-inflammatory Effects
Compounds with similar structural features have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In animal models, administration of related compounds led to a significant decrease in paw edema, indicating effective anti-inflammatory action .
Neuroprotective Activity
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases.
- Mechanism : It is hypothesized that the compound may exert neuroprotective effects through the modulation of oxidative stress pathways and enhancement of neuronal survival factors .
Summary of Biological Activities
Activity Type | Related Compounds | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | Similar derivatives | 12 | Induction of apoptosis; cell cycle arrest |
Anti-inflammatory | Various analogs | 15 | Inhibition of TNF-alpha; IL-6 suppression |
Neuroprotective | Analogous compounds | 20 | Modulation of oxidative stress |
Case Studies on Anticancer Activity
Study Reference | Cell Line | IC50 Value (µM) | Observations |
---|---|---|---|
Research Study 1 | MCF-7 (Breast) | 12 | Significant reduction in cell viability |
Research Study 2 | A549 (Lung) | 15 | Induction of apoptosis observed |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of structurally related compounds. The results indicated that these compounds exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cells, suggesting strong antitumor properties .
Compound | GI50 (µM) | Cell Line Tested |
---|---|---|
Compound A | 15.72 | MCF-7 (Breast Cancer) |
Compound B | 20.45 | HCT116 (Colon Cancer) |
Compound C | 12.30 | A549 (Lung Cancer) |
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest that the compound may effectively inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Other Biological Activities
Beyond its anticancer properties, compounds similar to this compound have shown promise in other therapeutic areas:
Anti-inflammatory Properties
Some derivatives have been investigated for their anti-inflammatory effects, demonstrating potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory responses .
Neuroprotective Effects
Research indicates that certain analogs may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be systematically optimized?
The synthesis of this compound likely involves multi-step reactions, including amide coupling, pyrrole functionalization, and stereoselective enamide formation. A robust approach would employ a combination of traditional organic synthesis (e.g., coupling reactions using carbodiimide activators) and modern flow-chemistry techniques to enhance yield and reproducibility. For example, flow systems enable precise control over reaction parameters (temperature, residence time) and facilitate in-line purification, which is critical for intermediates prone to degradation . Optimization can be achieved via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) and their interactions, reducing trial-and-error inefficiencies .
Q. Which purification techniques are most effective for isolating this compound given its structural complexity?
Due to the compound’s polar functional groups (cyano, amide) and aromatic bromine substituent, chromatographic methods (e.g., flash chromatography with gradient elution using ethyl acetate/hexane) are recommended. For crystalline intermediates, recrystallization from ethanol or acetonitrile may improve purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is ideal for final purification, especially if stereoisomeric byproducts are present .
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound be analyzed to predict its solid-state behavior and intermolecular interactions?
Graph-set analysis, as described by Bernstein et al., provides a systematic framework for categorizing hydrogen-bonding motifs (e.g., chains, rings) in crystalline structures . Using single-crystal X-ray diffraction data, researchers can identify donor-acceptor pairs (e.g., amide N–H⋯O=C or C–H⋯Br interactions) and quantify their geometry (distance, angle). Software like Mercury (CCDC) visualizes these networks, aiding in the prediction of solubility, stability, and co-crystallization potential .
Q. What challenges arise during X-ray crystallographic refinement of this compound, and how can SHELX software address them?
Challenges include disorder in the 2-methoxyethyl or pyrrole groups, twinning due to flexible substituents, and weak diffraction from bromine-heavy crystals. SHELXL’s robust refinement algorithms handle partial occupancy and anisotropic displacement parameters, while its constraints (e.g., AFIX for rigid groups) stabilize refinement of disordered regions . The ADDSYM tool in SHELX checks for missed symmetry, critical for resolving twinning artifacts . Validation reports (e.g., Rint, Flack parameter) should be generated to ensure data reliability .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data during characterization?
Discrepancies (e.g., NMR-indicated purity vs. crystallographic disorder) require cross-validation. For instance, dynamic disorder in crystals may not affect solution-state NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight, while variable-temperature NMR probes conformational flexibility. If crystallographic data suggests multiple conformers, density functional theory (DFT) calculations (e.g., Gaussian) can model energetically favorable structures and compare them to experimental data .
Q. What statistical methods are suitable for optimizing multi-step synthesis in flow-chemistry systems?
Response Surface Methodology (RSM) with central composite design is effective for multi-variable optimization. For example, varying residence time, temperature, and reagent stoichiometry in a continuous-flow Swern oxidation step (analogous to ’s diphenyldiazomethane synthesis) can maximize yield while minimizing byproducts. Machine learning algorithms (e.g., partial least squares regression) further refine predictive models for scale-up .
Q. Methodological Considerations
- Crystallography : Always cross-validate SHELX-refined structures with PLATON’s ADDSYM and TWINLAW to detect overlooked symmetry or twinning .
- Synthesis : Use in-line FTIR or UV-vis spectroscopy in flow systems to monitor intermediate formation and adjust parameters in real time .
- Data Analysis : Employ tools like OLEX2 for crystallographic visualization and SigmaPlot for statistical modeling of reaction optimization data .
Properties
IUPAC Name |
(E)-N-[1-(4-bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c1-14-11-18(16(3)25(14)9-10-27-4)12-19(13-23)21(26)24-15(2)17-5-7-20(22)8-6-17/h5-8,11-12,15H,9-10H2,1-4H3,(H,24,26)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDRFXMGDQBTEL-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC(C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC(C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.